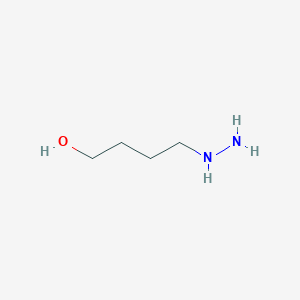

4-Hydrazinylbutan-1-ol

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 4-Hydrazinylbutan-1-ol can be represented by the InChI code 1S/C4H12N2O/c5-6-3-1-2-4-7/h6-7H,1-5H2 . This indicates that the compound contains 4 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

4-Hydrazinylbutan-1-ol is a yellow to brown sticky oil to semi-solid substance . It has a molecular weight of 104.15 g/mol . The compound is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

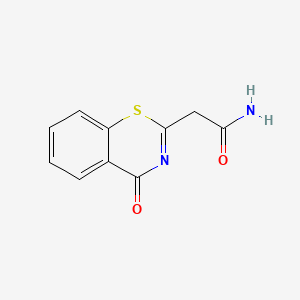

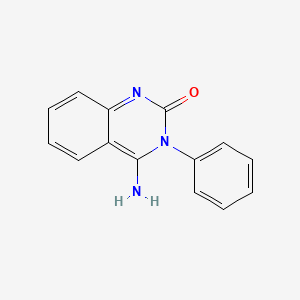

Synthesis of Heterocyclic Compounds

4-Hydrazinylbutan-1-ol plays a role in the synthesis of various heterocyclic compounds. For instance, it can participate in reactions leading to the formation of 3-(het)aryl-6,7-dihydro-5H-[1,2,4]-triazolo[3,4-a][2]benzazepines, which are of interest due to their potential pharmacological properties. Such reactions typically involve the cyclization of hydrazine derivatives with benzhydrazide or heteroarene carboxylic acid hydrazides, yielding compounds with varied yields depending on the specific conditions and substrates used (Glushkov et al., 2021).

Conformational Studies and Internal Hydrogen Bonding

4-Hydrazinylbutan-1-ol and its derivatives, like 4-fluorobutan-1-ol, have been studied for their conformational behavior and internal hydrogen bonding capabilities in gaseous states. These studies are crucial for understanding the molecular structures and potential interactions in various phases, which can inform applications ranging from material science to biological systems (Trætteberg et al., 2001).

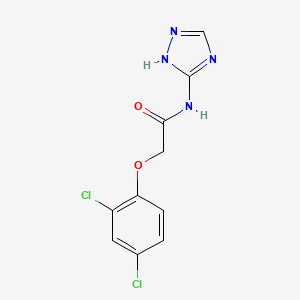

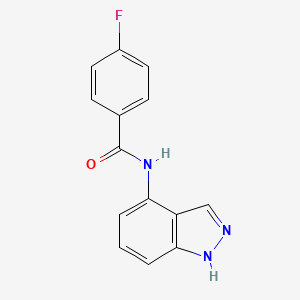

Fluorescent Probes for Biological and Environmental Applications

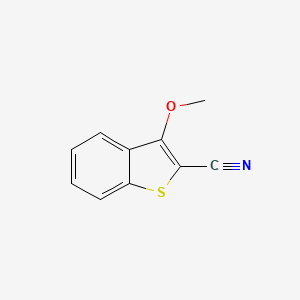

Compounds derived from 4-hydrazinylbutan-1-ol have been utilized in the development of fluorescent probes for detecting hydrazine in biological and environmental samples. These probes, through intramolecular charge transfer mechanisms, can specifically sense hydrazine, enabling applications like the quantitative determination of hydrazine in water systems and fluorescence imaging in biological contexts (Zhu et al., 2019).

Total Synthesis of Complex Natural Products

4-Hydrazinylbutan-1-ol is instrumental in the total synthesis of complex molecules such as (-)-4-Hydroxyzinowol, which is known for its inhibition of P-glycoprotein, a protein associated with multi-drug resistance in cancer treatment. The synthesis of such molecules from 4-hydrazinylbutan-1-ol showcases the compound's utility in constructing intricate molecular architectures with significant biological relevance (Todoroki et al., 2014).

Nanotechnology and Agriculture

In the realm of nanotechnology and agriculture, 4-hydrazinylbutan-1-ol derivatives have been explored for developing nanoparticle-based systems for the sustained release of agricultural chemicals. Such systems can enhance the efficiency of fungicides, reduce environmental toxicity, and improve the delivery of bioactive compounds to plants, demonstrating the compound's versatility in advanced agricultural applications (Campos et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-hydrazinylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c5-6-3-1-2-4-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKGONKJQQBWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473354 | |

| Record name | 1-Butanol, 4-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84157-94-8 | |

| Record name | 1-Butanol, 4-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetate](/img/structure/B3060715.png)

![n-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B3060718.png)

![2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-](/img/structure/B3060720.png)

![7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B3060721.png)

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline](/img/structure/B3060722.png)